molecular formula C24H24N4O10 B11470734 ethyl 5-({6,7-dimethoxy-4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6,7-dimethoxy-4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11470734
M. Wt: 528.5 g/mol
InChI Key: BZSXLPCVDYSLHM-OPEKNORGSA-N
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Description

ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, formamido, benzodioxole, oxazole, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzodioxole core, followed by the introduction of the methoxy groups. The formamido and nitro groups are then added through a series of reactions involving formylation and nitration. The oxazole ring is formed through cyclization reactions, and the final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions: ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can be compared with similar compounds such as:

  • Methyl 5-({6,7-dimethoxy-4-[(E)-{[(2-nitrophenyl)formamido]imino}methyl]-2H-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Propyl 5-({6,7-dimethoxy-4-[(E)-{[(2-nitrophenyl)formamido]imino}methyl]-2H-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

These compounds share similar core structures but differ in the alkyl group attached to the carboxylate. The uniqueness of ETHYL 5-({6,7-DIMETHOXY-4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N4O10

Molecular Weight

528.5 g/mol

IUPAC Name

ethyl 5-[[6,7-dimethoxy-4-[(E)-[(2-nitrobenzoyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C24H24N4O10/c1-4-35-24(30)17-10-13(38-27-17)9-15-16(20-22(37-12-36-20)21(34-3)19(15)33-2)11-25-26-23(29)14-7-5-6-8-18(14)28(31)32/h5-8,11,13H,4,9-10,12H2,1-3H3,(H,26,29)/b25-11+

InChI Key

BZSXLPCVDYSLHM-OPEKNORGSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N/NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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